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Cat. No.: B14672257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimesitylborane as a

catalyst in polymerization reactions, with a focus on its role in Frustrated Lewis Pair (FLP)

chemistry. While direct applications of dimesitylborane as a primary polymerization catalyst

are still an emerging area of research, its properties as a bulky Lewis acid make it a key

component in FLP systems that can initiate and mediate polymerization. These notes offer

theoretical background, practical protocols based on analogous systems, and potential

applications.

Introduction to Dimesitylborane in Catalysis
Dimesitylborane (HB(Mes)₂) is a sterically hindered organoborane that functions as a potent

Lewis acid. The two bulky mesityl groups prevent the formation of classical Lewis adducts with

many Lewis bases, leading to the formation of "Frustrated Lewis Pairs" (FLPs). This frustration

imparts unique reactivity, enabling the activation of small molecules and the catalysis of various

transformations, including polymerization.

Key Properties of Dimesitylborane:

High Steric Hindrance: The mesityl groups create a crowded environment around the boron

center.
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Strong Lewis Acidity: The electron-withdrawing nature of the aryl groups enhances the

electrophilicity of the boron atom.

FLP Formation: Readily forms FLPs with sterically hindered Lewis bases (e.g., bulky

phosphines or amines).

Application: Frustrated Lewis Pair (FLP)
Polymerization of Polar Vinyl Monomers
FLP polymerization is a powerful metal-free method for the polymerization of polar vinyl

monomers like methyl methacrylate (MMA) and acrylates. The process is initiated by the

cooperative action of a Lewis acid (dimesitylborane) and a Lewis base on the monomer.

Mechanism of FLP-Initiated Polymerization
The general mechanism involves the activation of a monomer by the FLP to generate a

zwitterionic species, which then propagates the polymerization.

Initiation: The FLP, consisting of dimesitylborane and a bulky Lewis base, attacks the polar

vinyl monomer. The borane coordinates to the carbonyl oxygen (in the case of

acrylates/methacrylates), while the Lewis base attacks the β-carbon of the vinyl group. This

concerted action forms a zwitterionic enolate.

Propagation: The nucleophilic enolate end of the zwitterion attacks another monomer

molecule that is activated by a free borane, leading to chain growth.

Logical Workflow for FLP Polymerization
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Workflow for FLP Polymerization
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Caption: Workflow for a typical FLP-catalyzed polymerization experiment.
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Quantitative Data for FLP Polymerization of Methyl
Methacrylate (MMA)
While specific data for dimesitylborane is limited, the following table summarizes

representative data for the polymerization of MMA using a highly related sterically hindered

borane, B(C₆F₅)₃, in an FLP system. This data provides a benchmark for expected

performance.

Entry
Lewis
Base (LB)

[Monome
r]:
[Borane]:
[LB]

Time (h)
Conversi
on (%)

Mₙ (
kg/mol )

PDI
(Mₙ/Mₙ)

1 P(tBu)₃ 100:1:1 0.5 >99 15.2 1.18

2
P(cyclohex

yl)₃
100:1:1 1.0 >99 14.8 1.25

3

N-

Heterocycli

c Carbene

(IPr)

200:1:1 0.2 >99 28.5 1.10

4

Phosphaze

ne Base

(P₂-Et)

500:1:1 0.1 >99 55.1 1.12

Data is illustrative and based on systems using B(C₆F₅)₃ as the Lewis acid.

Experimental Protocol: General Procedure for FLP
Polymerization of MMA
Materials:

Dimesitylborane (or other bulky borane)

Bulky Lewis base (e.g., tricyclohexylphosphine)
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Methyl methacrylate (MMA), freshly distilled to remove inhibitors

Anhydrous toluene

Methanol (for quenching)

Hexane (for precipitation)

Procedure:

All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. All

manipulations should be performed under an inert atmosphere.

In a Schlenk flask, dissolve dimesitylborane (e.g., 0.1 mmol) and the Lewis base (e.g., 0.1

mmol) in anhydrous toluene (10 mL).

In a separate flask, prepare a solution of the monomer, MMA (e.g., 10 mmol, 1.0 g), in

anhydrous toluene (10 mL).

Cool the FLP solution to the desired reaction temperature (e.g., 0 °C or room temperature).

Slowly add the monomer solution to the stirred FLP solution via syringe.

Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR for

monomer conversion.

Once the desired conversion is reached, quench the polymerization by adding a small

amount of methanol (approx. 1 mL).

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent,

such as cold hexane.

Filter the precipitated polymer, wash with fresh hexane, and dry under vacuum to a constant

weight.

Characterize the polymer's molecular weight (Mₙ) and polydispersity index (PDI) using gel

permeation chromatography (GPC) and confirm its structure by NMR spectroscopy.
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Application: Ring-Opening Polymerization (ROP) of
Epoxides
Lewis acids are known to catalyze the ring-opening polymerization of epoxides like

cyclohexene oxide (CHO). The Lewis acid activates the epoxide by coordinating to the oxygen

atom, making it more susceptible to nucleophilic attack. While specific protocols for

dimesitylborane are not well-documented, its Lewis acidity suggests potential activity in this

area.

Proposed Catalytic Cycle for Borane-Catalyzed ROP of
Epoxides

Catalytic Cycle for Borane-Catalyzed ROP of Epoxides

Propagation Loop
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Epoxide Monomer Initiator
(e.g., Alcohol, R-OH)
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Propagating Chain
(Polymer-O-R)
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Elongated Chain

Attack on another
Activated Monomer
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Caption: Proposed mechanism for dimesitylborane-catalyzed ROP of epoxides.

Quantitative Data for Borane-Catalyzed ROP of
Cyclohexene Oxide (CHO)
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The following data is for a related borane-catalyzed system and serves as a reference for the

potential performance of dimesitylborane.

Entry
Catalyst
System

[Monome
r]:[Cat]

Time (h)
Conversi
on (%)

Mₙ (
kg/mol )

PDI
(Mₙ/Mₙ)

1
B(C₆F₅)₃ /

PPNCl
200:1 24 95 18.5 1.15

2 Et₃B / H₂O 500:1 48 88 45.2 1.30

PPNCl = Bis(triphenylphosphine)iminium chloride. Data is illustrative of borane-catalyzed

systems.

Experimental Protocol: General Procedure for ROP of
Cyclohexene Oxide
Materials:

Dimesitylborane

Cyclohexene oxide (CHO), freshly distilled

Initiator (e.g., benzyl alcohol), dried

Anhydrous toluene

Methanol

Procedure:

Under an inert atmosphere, add dimesitylborane (e.g., 0.05 mmol) to a dry Schlenk flask

containing anhydrous toluene (5 mL).

Add the initiator, benzyl alcohol (e.g., 0.1 mmol).

Add the monomer, cyclohexene oxide (e.g., 10 mmol, 1.0 g).
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Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

Monitor the polymerization by tracking the monomer conversion via ¹H NMR or GC analysis

of aliquots.

After the desired time or conversion, cool the reaction to room temperature and quench with

a few drops of methanol.

Precipitate the resulting polymer in cold methanol, filter, and dry under vacuum.

Analyze the polymer by GPC and NMR.

Summary and Outlook
Dimesitylborane is a valuable Lewis acid for catalysis, particularly within the framework of

Frustrated Lewis Pairs. Its significant steric bulk is key to its ability to form reactive FLPs that

can initiate the polymerization of polar monomers in a controlled manner. While direct data on

dimesitylborane as a standalone polymerization catalyst is still developing, the principles and

protocols outlined here for analogous systems provide a strong foundation for researchers

exploring its potential. Future work will likely focus on optimizing reaction conditions, expanding

the scope of monomers, and further elucidating the precise mechanistic details of

dimesitylborane-catalyzed polymerizations.

To cite this document: BenchChem. [Application Notes and Protocols: Dimesitylborane as a
Catalyst in Polymerization Reactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14672257#dimesitylborane-as-a-catalyst-in-
polymerization-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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